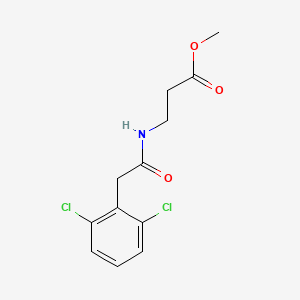
Methyl 3-(2-(2,6-dichlorophenyl)acetamido)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-(2,6-dichlorophenyl)acetamido)propanoate is an organic compound with the molecular formula C12H13Cl2NO3. It is a derivative of propanoic acid and contains a dichlorophenyl group, making it a compound of interest in various chemical and pharmaceutical research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-(2,6-dichlorophenyl)acetamido)propanoate typically involves the reaction of 2,6-dichlorophenylacetic acid with methyl 3-aminopropanoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-(2,6-dichlorophenyl)acetamido)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2-(2,6-dichlorophenyl)acetamido)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 3-(2-(2,6-dichlorophenyl)acetamido)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group may play a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-acetamido-3-(2,6-dichlorophenyl)propanoate: A similar compound with slight structural differences.
2,6-Dichlorophenylacetic acid: A precursor in the synthesis of Methyl 3-(2-(2,6-dichlorophenyl)acetamido)propanoate.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group and amide linkage make it a versatile compound for various applications in research and industry .
Biological Activity
Methyl 3-(2-(2,6-dichlorophenyl)acetamido)propanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a propanoate group linked to an acetamido moiety, which is substituted with a 2,6-dichlorophenyl group. The synthesis typically involves the esterification of 3-(2,6-dichlorophenyl)-2-acetamidopropanoic acid.
Synthesis Pathway
- Starting Material : 3-(2,6-dichlorophenyl)-2-acetamidopropanoic acid
- Reagents : Alcohol (methanol), acid catalyst
- Products : this compound
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors involved in inflammatory pathways. The dichlorophenyl ring enhances the compound's binding affinity to these targets, potentially modulating various biological pathways.
Anti-inflammatory and Analgesic Properties
Preliminary studies indicate that this compound may inhibit pathways involved in inflammation and pain signaling. Its structural characteristics suggest it could function similarly to other non-steroidal anti-inflammatory drugs (NSAIDs), with a focus on reducing pain and inflammation without significant gastrointestinal side effects.
Cytotoxicity and Antiproliferative Activity
Research has highlighted the compound's potential cytotoxic effects against various cancer cell lines. For instance, similar compounds have demonstrated antiproliferative activity in vitro, suggesting that this compound may also exhibit selective toxicity towards cancer cells while sparing normal cells .
Case Studies and Research Findings
-
Study on Anti-inflammatory Activity :
- Objective : To evaluate the anti-inflammatory effects of this compound.
- Findings : The compound showed significant inhibition of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in treating inflammatory diseases.
- Cytotoxicity Assessment :
Comparative Analysis
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Methyl 3-(2,6-dichlorophenyl)propanoate | CHClO | Moderate anti-inflammatory |
| Methyl 3-(4-chloroanilino)-propanoate | CHCl\N\O | Antiproliferative activity |
| This compound | CHClN\O | Potential anti-inflammatory and analgesic |
Properties
Molecular Formula |
C12H13Cl2NO3 |
|---|---|
Molecular Weight |
290.14 g/mol |
IUPAC Name |
methyl 3-[[2-(2,6-dichlorophenyl)acetyl]amino]propanoate |
InChI |
InChI=1S/C12H13Cl2NO3/c1-18-12(17)5-6-15-11(16)7-8-9(13)3-2-4-10(8)14/h2-4H,5-7H2,1H3,(H,15,16) |
InChI Key |
WHRNIOQCOMDWKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)CC1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















